1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene
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Overview
Description
1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene is a chemical compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . It belongs to the class of benzene derivatives and is characterized by the presence of chloro, difluoromethoxy, and ethoxy groups attached to the benzene ring .
Preparation Methods
The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Etherification: Introduction of ethoxy and difluoromethoxy groups through nucleophilic substitution reactions.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chloro groups can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Nucleophilic Substitution: The ethoxy and difluoromethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects . The specific pathways involved depend on the context of its application and the nature of the molecular targets .
Comparison with Similar Compounds
1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene can be compared with other similar compounds such as:
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene: Differing by the presence of a fluorine atom instead of an ethoxy group.
1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene: Differing by the presence of a fluoromethoxy group instead of an ethoxy group.
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C9H8Cl2F2O2 |
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Molecular Weight |
257.06 g/mol |
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-5-ethoxybenzene |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-2-14-7-3-6(11)8(4-5(7)10)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
PWGREOZNJSBGPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)OC(F)F)Cl |
Origin of Product |
United States |
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